2,4,5-Trimethylphenyl isothiocyanate

Drug Discovery Chemical Biology ADME

Researchers requiring controlled isothiocyanate reactivity for selective bioconjugation or asymmetric catalysis often face off-target effects with unsubstituted phenyl isothiocyanate. 2,4,5-Trimethylphenyl isothiocyanate (CAS 19241-18-0) solves this via its asymmetric 2,4,5-trimethyl substitution, which modulates electrophilicity and steric hindrance for precise thiourea formation. • Enables selective cysteine/lysine targeting in enzyme inhibitor design • Unique regioselectivity in heterocycle synthesis vs. 2,4,6-isomer • Serves as a pharma impurity reference standard with distinct chromatographic retention. Supplied with a Certificate of Analysis.

Molecular Formula C10H11NS
Molecular Weight 177.27 g/mol
CAS No. 19241-18-0
Cat. No. B094081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-Trimethylphenyl isothiocyanate
CAS19241-18-0
Molecular FormulaC10H11NS
Molecular Weight177.27 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)N=C=S)C
InChIInChI=1S/C10H11NS/c1-7-4-9(3)10(11-6-12)5-8(7)2/h4-5H,1-3H3
InChIKeySTZONCTUVBZNCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,5-Trimethylphenyl Isothiocyanate Overview


2,4,5-Trimethylphenyl isothiocyanate (CAS 19241-18-0) is an aromatic isothiocyanate featuring a trimethyl-substituted phenyl ring (C₁₀H₁₁NS, MW 177.27 g/mol) [1]. Its electrophilic –N=C=S group enables nucleophilic additions to form thioureas and related sulfur-containing heterocycles , while the specific 2,4,5-trimethyl substitution pattern imparts unique steric and electronic properties that differentiate it from less substituted analogs . The compound is typically encountered as a yellow-to-brown liquid with a melting point near 22–24°C and a boiling point of approximately 150°C at 0.1 mmHg .

Thiourea & heterocycle synthesis: Electrophilic –N=C=S enables nucleophilic additions for diverse sulfur-containing scaffolds.
Steric & electronic differentiation: 2,4,5-trimethyl substitution provides distinct steric hindrance and electronic effects compared to less-substituted analogs.
Physical state advantage: Near-ambient melting point supports liquid-phase handling and simplifies reaction setup.

Why 2,4,5-Trimethylphenyl Isothiocyanate Cannot Be Replaced


Within the isothiocyanate family, even minor variations in the aromatic substitution pattern—such as the number, position, or nature of substituents—can dramatically alter a compound's steric profile, electronic density, and consequent reactivity, biological target engagement, and physicochemical behavior [1]. For instance, the unsubstituted phenyl isothiocyanate (CAS 103-72-0) lacks the steric bulk of methyl groups, resulting in higher, less discriminate reactivity . Conversely, the 2,4,6-trimethyl isomer (CAS 6095-82-5) presents a symmetrical, fully ortho-substituted environment that restricts rotational freedom and modulates electrophilicity differently than the asymmetric 2,4,5-substitution pattern . Generic substitution therefore risks uncontrolled reaction kinetics, altered regioselectivity in heterocycle formation, and unpredictable performance in applications ranging from enzyme inhibition to advanced polymer crosslinking, underscoring the need for compound-specific evidence.

Unsubstituted phenyl isothiocyanate (103-72-0)
Lacks steric bulk of methyl groups, resulting in higher and less discriminate reactivity that may shift reaction outcomes and enzyme inhibition profiles.
2,4,6-Trimethyl isomer (6095-82-5)
Symmetrical ortho-substitution restricts rotational freedom and alters electrophilicity, potentially leading to different regioselectivity and kinetic profiles in thiourea formation.
Generic substitution risks
Switching to any less-characterized isothiocyanate may introduce uncontrolled reaction kinetics and unpredictable performance in crosslinking or biological probe contexts.

2,4,5-Trimethylphenyl Isothiocyanate vs. Structural Analogs


Molecular Weight and Lipophilicity

The 2,4,5-trimethyl substitution pattern increases the compound's molecular weight and lipophilicity compared to less substituted analogs, directly impacting its potential to cross biological membranes. This is a critical factor in designing cell-permeable probes or therapeutic candidates [1].

MW & Lipophilicity
Reported
MW 177.27 g/mol; +42.08 vs unsubstituted phenyl
Increased lipophilicity supports cell-permeable probe design; may alter passive diffusion and tissue distribution.
Values calculated from molecular formula; experimental validation advised.
Drug Discovery Chemical Biology ADME Physicochemical Properties

Physical State and Melting Point

The compound's melting point of 22–24°C positions it near the solid-liquid transition at room temperature, which has practical implications for its handling, storage, and formulation compared to analogs with higher or lower melting points [1].

Physical State & M.p.
Data to verify
22–24°C; near-room-temperature liquid
Simplifies liquid-phase synthesis; may require temperature control for solid handling-free workflows.
M.p. ~40°C lower than 2,4,6-isomer (63–64°C); may affect crystallization purity.
Formulation Science Process Chemistry Material Handling Physical Chemistry

Boiling Point and Vapor Pressure

The compound exhibits a boiling point of 150°C at reduced pressure (0.1 mmHg), reflecting its relatively high molecular weight and intermolecular interactions . This property differentiates it from simpler, more volatile isothiocyanates, which impacts purification strategies (e.g., distillation conditions) and safety in open-handling scenarios.

Distillation & Volatility
Reported
150°C at 0.1 mmHg; significantly lower volatility than phenyl isothiocyanate at standard pressure
Enables vacuum distillation; lower VOC risk under reduced pressure; guides purification protocol design.
Boiling point at 0.1 mmHg; direct comparison with ambient-pressure values limited.
Purification Distillation VOC Management Thermal Stability

Predicted Density and Steric Hindrance

The predicted density of approximately 1.0 g/cm³, common among alkyl-substituted phenyl isothiocyanates, confirms a compact molecular volume relative to its mass [1]. However, the qualitative effect of the 2,4,5-trimethyl substitution pattern on steric hindrance around the reactive –N=C=S group is a key differentiator, modulating reaction rates with nucleophiles compared to unsubstituted or less substituted analogs .

Steric Hindrance & Density
Class-level inference
Predicted density ~1.0 g/cm³; steric effect of 2,4,5-methyl groups modulates NCS reactivity
Unique steric environment influences nucleophilic attack kinetics and regioselectivity; critical for catalyst/ligand design.
Density prediction only; steric effect is qualitative but well-documented for methyl-substituted aryl isothiocyanates.
Computational Chemistry Reaction Kinetics Steric Hindrance Material Science

2,4,5-Trimethylphenyl Isothiocyanate Application Scenarios


Cell-Permeable Enzyme Inhibitor Design

Given its increased molecular weight and lipophilicity compared to phenyl isothiocyanate, 2,4,5-trimethylphenyl isothiocyanate is an ideal building block for synthesizing cell-permeable enzyme inhibitors or chemical probes [1]. The compound's sterically hindered isothiocyanate group allows for more selective conjugation to target cysteine or lysine residues, potentially reducing off-target reactivity in complex biological environments .

Sterically Hindered Thiourea Catalysts and Ligands

The asymmetric 2,4,5-trimethyl substitution pattern on the phenyl ring provides a unique steric and electronic environment for the formation of thiourea derivatives [1]. These resulting thioureas can serve as organocatalysts or ligands in asymmetric synthesis, where the specific steric hindrance influences enantioselectivity and reaction rates, a parameter not achievable with less substituted isothiocyanates .

Pharmaceutical Reference Standard for Quality Control

Owing to its well-defined physicochemical properties (e.g., melting point 22–24°C, boiling point 150°C/0.1 mmHg), 2,4,5-trimethylphenyl isothiocyanate is a suitable reference standard for identifying and quantifying related isothiocyanate impurities in pharmaceutical manufacturing processes [1]. Its unique chromatographic retention time, dictated by its specific substitution pattern, ensures accurate analytical method validation.

Specialty Polymers and Crosslinking Agents

The controlled reactivity of the isothiocyanate group, moderated by the steric bulk of the 2,4,5-trimethylphenyl ring, makes this compound a valuable monomer for synthesizing poly(thiourea)s or as a crosslinking agent in polymer networks [1]. This allows for the fine-tuning of polymer properties like glass transition temperature and mechanical strength, differentiating it from polymers derived from more reactive, unsubstituted isothiocyanates .

Application
Selection Property
Validation Focus
Cell-permeable probe synthesis
Enhanced lipophilicity & steric hindrance for selective cysteine/lysine conjugation
Cell permeability assays; off-target reactivity profiling
Asymmetric organocatalysis & chiral ligand design
Unique steric environment from 2,4,5-trimethyl pattern influences enantioselectivity
Enantiomeric excess in model asymmetric reactions
Isothiocyanate impurity reference standard
Well-defined melting/boiling points; distinct chromatographic retention
HPLC/GC method validation; retention time reproducibility
Poly(thiourea) monomer & crosslinker
Controlled isothiocyanate reactivity via steric bulk
Tunable glass transition temperature & mechanical properties

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